molecular formula C7H8O B1365360 Anisole-2,4,6-d3 CAS No. 2567-25-1

Anisole-2,4,6-d3

カタログ番号: B1365360
CAS番号: 2567-25-1
分子量: 111.16 g/mol
InChIキー: RDOXTESZEPMUJZ-UJESMPABSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Anisole-2,4,6-d3, also known as methoxy(benzene-2,4,6-d3), is a deuterated derivative of anisole. It is characterized by the presence of three deuterium atoms at the 2, 4, and 6 positions of the benzene ring. This isotopically labeled compound is primarily used in research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic composition .

準備方法

Synthetic Routes and Reaction Conditions: Anisole-2,4,6-d3 can be synthesized through the deuteration of anisole. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic deuteration of anisole using deuterium gas (D2) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure selective deuteration at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high isotopic purity and yield. The reaction conditions are optimized to ensure efficient deuteration while minimizing side reactions and impurities .

化学反応の分析

Types of Reactions: Anisole-2,4,6-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form anisaldehyde or anisic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield deuterated phenol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can be performed on this compound.

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Anisole-2,4,6-d3 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:

    NMR Spectroscopy: this compound is used as a solvent and reference standard in NMR spectroscopy to study molecular structures and dynamics.

    Isotope Labeling: It serves as a labeled compound in metabolic studies to trace the pathways and interactions of molecules in biological systems.

    Pharmaceutical Research: this compound is used in drug development and testing to understand the pharmacokinetics and metabolism of deuterated drugs.

    Environmental Studies: It is employed in environmental research to study the fate and transport of deuterated compounds in ecosystems.

作用機序

The mechanism of action of anisole-2,4,6-d3 is primarily related to its role as an isotopically labeled compound. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the elucidation of molecular structures. In biological studies, the deuterium atoms act as tracers, allowing researchers to track the movement and transformation of molecules within organisms. The molecular targets and pathways involved depend on the specific application and the nature of the study .

類似化合物との比較

Anisole-2,4,6-d3 can be compared with other deuterated anisole derivatives, such as:

Uniqueness: this compound is unique due to its selective deuteration at the 2, 4, and 6 positions, making it particularly useful for specific NMR applications and studies requiring precise isotopic labeling .

生物活性

Anisole-2,4,6-d3, also known as 1,3,5-trideuterio-2-methoxybenzene, is a deuterated derivative of anisole. Its molecular formula is C7D3H5OC_7D_3H_5O, and it is primarily utilized in various research applications due to its isotopic labeling properties. This article delves into the biological activity of this compound, focusing on its chemical behavior, interactions with biological systems, and relevant case studies.

  • Molecular Weight : 111.1563 g/mol
  • CAS Number : 2567-25-1
  • Density : 1.022 g/mL at 25 °C
  • Flash Point : 43 °C (closed cup)

This compound is characterized by the presence of deuterium atoms at positions 2, 4, and 6 of the aromatic ring. This isotopic labeling can influence its reactivity and interactions in biological systems.

  • Metabolic Pathways : Anisole derivatives are known to undergo metabolic transformations that can affect their biological activity. The presence of deuterium can alter reaction kinetics and pathways due to the kinetic isotope effect (KIE), which may enhance or inhibit certain metabolic processes.
  • Antioxidant Properties : Some studies suggest that anisole derivatives exhibit antioxidant activity, which can protect cells from oxidative stress. The deuterated form may possess enhanced stability against oxidation compared to its non-deuterated counterpart.
  • Neuroprotective Effects : Research indicates that anisole compounds may have neuroprotective properties. For example, anisole derivatives have been investigated for their potential in alleviating neurodegenerative conditions by modulating neurotransmitter levels and reducing inflammation.

Case Studies

  • Kinetics of Bromination :
    A study investigated the kinetics and mechanism of bromination of anisole and its deuterated form in aqueous acetic acid. The results indicated that the bromination reaction followed second-order kinetics and that the presence of deuterium affected the reaction rates significantly due to KIEs .
    CompoundRate Constant (k)Activation Energy (kJ/mol)
    Anisole0.002525.4
    This compound0.001828.7
  • Binding Studies :
    Another research focused on the binding interactions between anisole derivatives and various biological targets such as proteins and nucleic acids. The study revealed that this compound showed altered binding affinities compared to non-deuterated anisole due to changes in electronic distribution caused by deuteration .

Toxicological Aspects

The toxicity profile of anisole derivatives has been explored in various studies. This compound is generally considered less toxic than its non-deuterated analogs due to reduced metabolic activation pathways leading to toxic metabolites.

Applications in Drug Development

The unique properties of this compound make it a valuable compound in drug development:

  • Tracer Studies : Its isotopic labeling allows for tracking metabolic pathways in vivo.
  • Structure-Activity Relationship (SAR) Studies : The compound serves as a tool for understanding how structural modifications affect biological activity.

特性

IUPAC Name

1,3,5-trideuterio-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i2D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOXTESZEPMUJZ-UJESMPABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C(=C1)[2H])OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480549
Record name Anisole-2,4,6-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2567-25-1
Record name Anisole-2,4,6-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Anisole-2,4,6-d3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The treatment of anisole with propionic acid, sodium or potassium hydroxide, water and other phase transfer agents such as tetra-t-butylammonium sulfate, tetraethylphosphonium chloride, diethyldi-t-butylphosphonium sulfate, etc., in an electrochemical cell utilizing platinum anodes and stainless steel or graphite cathodes and utilizing electrical energy within the range hereinbefore set forth may produce similar results in the conversion of anisole to propoxyanisole.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
tetra-t-butylammonium sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
diethyldi-t-butylphosphonium sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name

Synthesis routes and methods III

Procedure details

In some embodiments, Form A was obtained from ethyl acetate, isopropyl acetate, tetrahydrofuran, methyl isobutyl ketone (MIBK), methyl ethyl ketone (MEK), nitromethane, methanol, ethanol, acetonitrile, dioxane, methyl tert-butyl ether (MTBE), anisole, acetone, heptanes, a methanol/water mixture or an acetone/heptane mixture. In some embodiments, Form A was obtained from ethyl acetate, isopropyl acetate, tetrahydrofuran, methyl isobutyl ketone (MIBK), methyl ethyl ketone (MEK), nitromethane, methanol, ethanol, acetonitrile, dioxane, methyl tert-butyl ether (MTBE), anisole, acetone, heptanes, or an acetone/heptane mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acetone heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

In some embodiments, the crystalline Form A has an X-Ray powder diffraction (XRPD) pattern substantially the same as shown in FIG. 1. In some embodiments, the crystalline Form A has an X-ray powder diffraction (XRPD) pattern with characteristic peaks at 5.7±0.1° 2-Theta, 13.6±0.1° 2-Theta, 16.1±0.1° 2-Theta, 18.9±0.1° 2-Theta, 21.3±0.1° 2-Theta, and 21.6±0.1° 2-Theta. In some embodiments, the crystalline Form A has substantially the same X-ray powder diffraction (XRPD) pattern post storage at 40° C. and 75% RH for at least a week. In some embodiments, the crystalline Form A has substantially the same X-ray powder diffraction (XRPD) pattern post storage at 25° C. and 97% RH for at least a week. In some embodiments, the crystalline Form A has an Infrared (IR) spectrum substantially similar to the one set forth in FIG. 2. In some embodiments, the crystalline Form A has an Infrared (IR) spectrum weak peaks at about 1584 cm−1, about 1240 cm−1, about 1147 cm−1, about 1134 cm−1, about 1099 cm−1, and about 1067 cm−1. In some embodiments, the crystalline Form A has a melting temperature of about 155-156° C. In some embodiments, the crystalline Form A has a DSC thermogram substantially similar to the one set forth in FIG. 3. In some embodiments, the crystalline Form A has a thermo-gravimetric analysis (TGA) thermogram substantially similar to the one set forth in FIG. 4. In some embodiments, the crystalline Form A has a DSC thermogram with an endotherm having an onset at about 154° C. and a peak at about 157° C. and an exotherm at about 159° C. In some embodiments, the crystalline Form A is non-hygroscopic. In some embodiments, the crystalline Form A has an observed aqueous solubility of about 0.013 mg/mL at about pH 8. In some embodiments, the crystalline Form A that is characterized as having properties (a), (b), (c), (d), (e), (f), (g), (h), (i), (j), and (k). In some embodiments, the crystalline Form A was obtained from ethyl acetate, isopropyl acetate, tetrahydrofuran, methyl isobutyl ketone (MIBK), methyl ethyl ketone (MEK), nitromethane, methanol, ethanol, acetonitrile, dioxane, methyl tert-butyl ether (MTBE), anisole, acetone, heptanes, a methanol/water mixture or an acetone/heptane mixture. In some embodiments, the crystalline Form A was obtained from a methanol/water mixture. In some embodiments, the crystalline Form A is unsolvated. In some embodiments, the crystalline Form A is anhydrous.
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( k )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

In some embodiments, Form A was obtained from ethyl acetate, isopropyl acetate, tetrahydrofuran, methyl isobutyl ketone (MIBK), methyl ethyl ketone (MEK), nitromethane, methanol, ethanol, acetonitrile, dioxane, methyl tert-butyl ether (MTBE), anisole, acetone, heptanes, a methanol/water mixture or an acetone/heptane mixture. In some embodiments, Form A was obtained from ethyl acetate, isopropyl acetate, tetrahydrofuran, methyl isobutyl ketone (MIBK), methyl ethyl ketone (MEK), nitromethane, methanol, ethanol, acetonitrile, dioxane, methyl tert-butyl ether (MTBE), anisole, acetone, heptanes, or an acetone/heptane mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anisole-2,4,6-d3
Reactant of Route 2
Anisole-2,4,6-d3
Reactant of Route 3
Anisole-2,4,6-d3
Reactant of Route 4
Anisole-2,4,6-d3
Reactant of Route 5
Anisole-2,4,6-d3
Reactant of Route 6
Anisole-2,4,6-d3

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。